molecular formula C28H24N2O6 B11274487 Ethyl 4-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Ethyl 4-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B11274487
M. Wt: 484.5 g/mol
InChI Key: NOBARBBRAAWJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-2-PHENYLQUINOLINE-6-CARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-2-PHENYLQUINOLINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Carbamoylation and Esterification: The final steps involve the carbamoylation of the intermediate product with isocyanates and the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-2-PHENYLQUINOLINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

ETHYL 4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-2-PHENYLQUINOLINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-2-PHENYLQUINOLINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic properties.

Uniqueness

ETHYL 4-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-2-PHENYLQUINOLINE-6-CARBOXYLATE is unique due to its specific quinoline core structure combined with the benzodioxole and carbamoyl groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate

InChI

InChI=1S/C28H24N2O6/c1-2-33-28(32)20-9-10-22-21(13-20)25(14-23(30-22)19-6-4-3-5-7-19)34-16-27(31)29-15-18-8-11-24-26(12-18)36-17-35-24/h3-14H,2,15-17H2,1H3,(H,29,31)

InChI Key

NOBARBBRAAWJMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.